molecular formula C5H12ClN5 B1448284 [4-(1H-tetrazol-5-yl)butyl]amine hydrochloride CAS No. 91419-59-9

[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride

Cat. No. B1448284
CAS RN: 91419-59-9
M. Wt: 177.63 g/mol
InChI Key: VQSPWTQXTJBZHD-UHFFFAOYSA-N
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Description

“[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride” is a chemical compound with the molecular formula C5H11N5.ClH. It has a molecular weight of 177.64 . The IUPAC name for this compound is 4-(1H-tetrazol-5-yl)butan-1-amine hydrochloride .


Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, which includes “[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride”, can be achieved from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb(OTf)3 . The reaction of sodium azide with nitriles can also yield 1H-tetrazoles .


Molecular Structure Analysis

The InChI code for “[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride” is 1S/C5H11N5.ClH/c6-4-2-1-3-5-7-9-10-8-5;/h1-4,6H2,(H,7,8,9,10);1H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Tetrazoles, including “[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride”, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds, which can be explosive to shocks .


Physical And Chemical Properties Analysis

“[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride” has a molecular weight of 177.64 .

Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed a variety of synthesis methods for compounds structurally related to 4-(1H-tetrazol-5-yl)butyl]amine hydrochloride. For instance, a novel synthesis approach was designed for 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, starting from p-aminobenzonitrile. This method involves several steps, including protection, tetrazole formation, hydrolysis, chlorination, and amination, yielding biologically potent tetrazole derivatives with good efficiency (Rao et al., 2014).

Coordination Chemistry and Polymer Formation

Tetrazole compounds exhibit interesting coordination chemistry, as demonstrated in the synthesis of coordination polymers. For example, 1-(1,2,4-Triazol-3-yl)-1H-tetrazoles have been used to form 1D and 2D coordination polymers with copper(II) chloride, showcasing their potential in constructing novel materials with unique properties (Voitekhovich et al., 2020).

Energetic Materials and Propellants

Tetrazole-based compounds, such as bis(1H-tetrazol-5-yl)amine (H2BTA), are being explored for their applications in energetic materials and propellants due to their high nitrogen content. Studies on the photodegradation of H2BTA in water under various conditions have provided insights into the stability and environmental fate of such compounds, which is crucial for their safe use and disposal (Halasz et al., 2019).

Safety And Hazards

“[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride” is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

4-(2H-tetrazol-5-yl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5.ClH/c6-4-2-1-3-5-7-9-10-8-5;/h1-4,6H2,(H,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSPWTQXTJBZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC1=NNN=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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